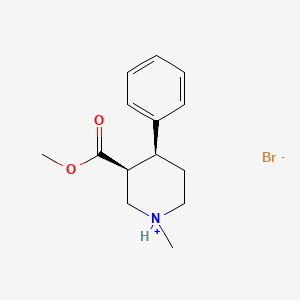
2-(1-Decylcyclohexyl)oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Decylcyclohexyl)oxyethanol is an organic compound with the molecular formula C18H36O2. It is a type of ether alcohol, characterized by a cyclohexyl group substituted with a decyl chain and an ethoxy group. This compound is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Decylcyclohexyl)oxyethanol typically involves the reaction of 1-decylcyclohexanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The product is then purified through distillation and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Decylcyclohexyl)oxyethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
2-(1-Decylcyclohexyl)oxyethanol is utilized in various scientific research fields, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the formulation of surfactants, lubricants, and emulsifiers
Mecanismo De Acción
The mechanism of action of 2-(1-Decylcyclohexyl)oxyethanol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through hydrophobic and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Octylcyclohexyl)oxyethanol
- 2-(1-Dodecylcyclohexyl)oxyethanol
- 2-(1-Hexylcyclohexyl)oxyethanol
Uniqueness
2-(1-Decylcyclohexyl)oxyethanol is unique due to its specific decyl chain length, which imparts distinct hydrophobic properties and influences its interaction with lipid membranes and proteins. This makes it particularly useful in applications requiring specific membrane dynamics and protein interactions .
Propiedades
Fórmula molecular |
C18H36O2 |
|---|---|
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
2-(1-decylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-10-13-18(20-17-16-19)14-11-9-12-15-18/h19H,2-17H2,1H3 |
Clave InChI |
MEFYYFZUZNNBKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(CCCCC1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


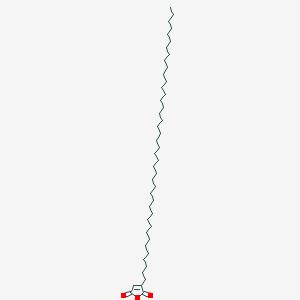
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)

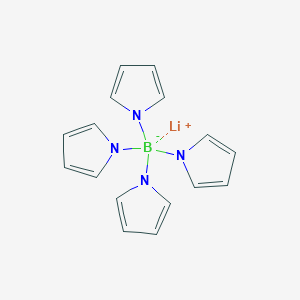


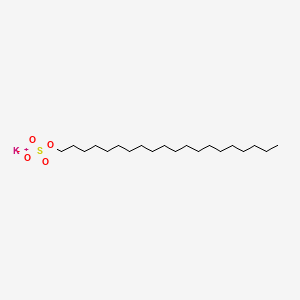
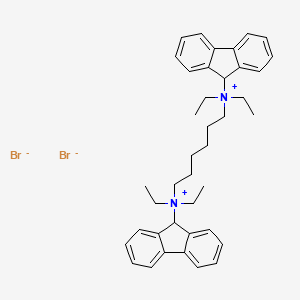

![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
